molecular formula C9H7BrO B175164 6-bromo-2H-chromene CAS No. 18385-87-0

6-bromo-2H-chromene

Cat. No. B175164
Key on ui cas rn: 18385-87-0
M. Wt: 211.05 g/mol
InChI Key: YTNWANXDKHOVBF-UHFFFAOYSA-N
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Patent
US06590048B1

Procedure details

A solution of 2-allyloxy-5-bromostyrene (416 mg) in toluene (20 ml) is added dropwise to a solution of the allenylidene complex (p-cymene)RuCl(PCy3)(═C═C═CPh2)+PF6− (54 mg) in toluene (5 ml) over a period of 1.5 h at 80° C. After stirring at that temperature for another 16 h, the solvent is evaporated and the crude product purified by flash chromatography affording the title compound (341 mg, 93%). 1H NMR (200 MHz, CDCl3): d=7.15 (dd, 1H), 7.04 (d, 1H), 6.62 (d, 1H), 6.31 (dt, 1H), 5.77 (dt, 1H), 4.86 (dd, 2H).
Name
2-allyloxy-5-bromostyrene
Quantity
416 mg
Type
reactant
Reaction Step One
[Compound]
Name
allenylidene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:12]=[CH:11][C:10]([Br:13])=[CH:9][C:6]=1[CH:7]=[CH2:8])C=C.F[P-](F)(F)(F)(F)F>C1(C)C=CC=CC=1>[Br:13][C:10]1[CH:11]=[CH:12][C:5]2[O:4][CH2:1][CH:8]=[CH:7][C:6]=2[CH:9]=1

Inputs

Step One
Name
2-allyloxy-5-bromostyrene
Quantity
416 mg
Type
reactant
Smiles
C(C=C)OC1=C(C=C)C=C(C=C1)Br
Name
allenylidene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
54 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring at that temperature for another 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the crude product purified by flash chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=CC2=C(C=CCO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 341 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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